molecular formula C10H15NO B12977166 (R)-2-(1-Aminopropyl)-5-methylphenol

(R)-2-(1-Aminopropyl)-5-methylphenol

Cat. No.: B12977166
M. Wt: 165.23 g/mol
InChI Key: YSOLLTHGWXGJGD-SECBINFHSA-N
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Description

(R)-2-(1-Aminopropyl)-5-methylphenol is a chiral phenolic compound characterized by a benzene ring substituted with a hydroxyl group, a methyl group at the 5-position, and an (R)-configured 1-aminopropyl side chain at the 2-position (Figure 1). The stereochemistry at the chiral center of the aminopropyl group may significantly influence its biochemical interactions, particularly in pharmacological contexts.

Properties

Molecular Formula

C10H15NO

Molecular Weight

165.23 g/mol

IUPAC Name

2-[(1R)-1-aminopropyl]-5-methylphenol

InChI

InChI=1S/C10H15NO/c1-3-9(11)8-5-4-7(2)6-10(8)12/h4-6,9,12H,3,11H2,1-2H3/t9-/m1/s1

InChI Key

YSOLLTHGWXGJGD-SECBINFHSA-N

Isomeric SMILES

CC[C@H](C1=C(C=C(C=C1)C)O)N

Canonical SMILES

CCC(C1=C(C=C(C=C1)C)O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-(1-Aminopropyl)-5-methylphenol typically involves the following steps:

    Starting Material: The synthesis begins with the selection of a suitable precursor, such as 5-methylphenol.

    Alkylation: The precursor undergoes alkylation using a propylating agent under basic conditions to introduce the propyl group.

    Amination: The resulting intermediate is then subjected to amination using an appropriate amine source, such as ammonia or an amine derivative, under catalytic conditions to introduce the amino group.

    Chiral Resolution: The final step involves chiral resolution to obtain the ®-enantiomer of the compound. This can be achieved using chiral catalysts or resolving agents.

Industrial Production Methods

Industrial production of ®-2-(1-Aminopropyl)-5-methylphenol follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

®-2-(1-Aminopropyl)-5-methylphenol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride to obtain reduced forms of the compound.

    Substitution: The amino group in the compound can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under suitable conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Nucleophiles like halides, under basic or acidic conditions.

Major Products Formed

    Oxidation: Quinones, hydroxylated derivatives.

    Reduction: Reduced amines, alcohols.

    Substitution: Substituted phenols, amines.

Scientific Research Applications

®-2-(1-Aminopropyl)-5-methylphenol has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its pharmacological properties, such as potential therapeutic effects in neurological disorders.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of ®-2-(1-Aminopropyl)-5-methylphenol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s amino group can form hydrogen bonds and electrostatic interactions with target proteins, influencing their activity. The methylphenol ring can also participate in hydrophobic interactions, further stabilizing the compound-protein complex. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Functional Comparison of (R)-2-(1-Aminopropyl)-5-methylphenol and Analogs

Compound Name Molecular Formula Molecular Weight Key Structural Features Biological Activity Source Reference
(R)-2-(1-Aminopropyl)-5-methylphenol C₁₀H₁₅NO 165.23 Phenol, 5-methyl, (R)-aminopropyl Not reported Synthetic (inferred)
Pseudaboydin A (1) Isobenzofuranone Cytotoxic (nasopharyngeal) Marine fungus
(R)-2-(2-hydroxypropan-2-yl)-dihydrobenzofuran (3) C₁₂H₁₆O₃ 208.25 Dihydrobenzofuran, hydroxypropan-2-yl Inactive Marine fungus
(S)-2-(1-Aminopropyl)-5-fluoroquinazolinone C₁₇H₁₆FN₃O 297.33 Quinazolinone, 5-fluoro, phenyl Medicinal/Pesticidal Synthetic

Research Findings and Implications

Structural-Activity Relationships: The aminopropyl group’s stereochemistry and aromatic substituents (e.g., methyl vs. fluoro) critically influence bioactivity. For instance, pseudaboydin A’s cytotoxicity and Fluoropharm’s quinazolinone’s pesticidal use highlight these trends.

Analytical Techniques : Advanced methods like X-ray diffraction and SIR97 software are essential for resolving chiral centers in such compounds.

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